Norquetiapine is the major active human metabolite of the atypical antipsychotic drug quetiapine. [] It is classified as a norepinephrine transporter inhibitor and has demonstrated unique pharmacological properties in vitro. [, ] Norquetiapine plays a crucial role in scientific research due to its distinct receptor profile and potential for contributing to the therapeutic effects of quetiapine. [] Research on norquetiapine encompasses investigations into its pharmacological activity, pharmacokinetic properties, and potential therapeutic applications beyond those of its parent compound. [, , ]
Norquetiapine is synthesized through the N-desalkylation of quetiapine, which involves the removal of an alkyl group from the nitrogen atom in the quetiapine molecule. This metabolic process predominantly occurs in the liver and is catalyzed by the enzyme CYP3A4. The synthesis can also be achieved through chemical methods in laboratory settings, though these are less common compared to biological synthesis.
The synthesis involves several steps:
Norquetiapine has a molecular formula of C17H20N2S and a molecular weight of 288.42 g/mol. Its structure features a dibenzothiazepine core similar to that of quetiapine but lacks one alkyl group.
Norquetiapine undergoes several chemical reactions that influence its pharmacological activity:
The binding kinetics and affinity for various receptors have been studied using in vitro assays, providing insights into its mechanism of action and therapeutic potential .
Norquetiapine's mechanism involves multiple pathways:
Research indicates that norquetiapine's activity at these receptors may mediate some of the therapeutic effects seen with quetiapine, particularly in mood disorders .
Norquetiapine has been studied for its potential applications beyond antipsychotic treatment:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2